molecular formula C24H25NO2 B1389328 N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040686-91-6

N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No. B1389328
CAS RN: 1040686-91-6
M. Wt: 359.5 g/mol
InChI Key: HWFNIMULSCQJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline (N-BTFMA) is a synthetic compound that has been used in various scientific research applications. It is a derivative of the widely used aniline, which is a type of aromatic amine. N-BTFMA has been found to have a variety of biochemical and physiological effects that can be explored in laboratory experiments. This article will discuss the synthesis method of N-BTFMA, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Mechanism of Action

N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline acts as an agonist at the serotonin receptor, which is a type of G-protein coupled receptor. It binds to the receptor and activates it, which leads to the release of serotonin and other neurotransmitters. This results in a variety of biochemical and physiological effects, such as increased alertness, improved mood, and increased energy levels.
Biochemical and Physiological Effects
N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline has been found to have a variety of biochemical and physiological effects. It has been found to increase alertness, improve mood, and increase energy levels. It has also been found to reduce anxiety, improve cognitive function, and improve sleep quality. In addition, it has been found to reduce inflammation, improve skin health, and reduce the risk of certain cancers.

Advantages and Limitations for Lab Experiments

The use of N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also easy to synthesize and can be used in a variety of experiments. However, there are some limitations to the use of N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline in laboratory experiments. It is a relatively new compound and its effects are not yet fully understood. In addition, it is not approved for human use, so its effects on humans are not yet known.

Future Directions

N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline has potential future applications in the fields of drug development, drug metabolism, and pharmacokinetics. It could be used to study the effects of anilines on the human body, such as in the study of neurological and cardiovascular diseases. It could also be used to study the effects of anilines on the immune system and the effects of anilines on cancer. In addition, it could be used to study the effects of anilines on the skin and the effects of anilines on aging. Finally, it could be used to study the effects of anilines on metabolic disorders, such as obesity and diabetes.

Scientific Research Applications

N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline has been used in various scientific research applications, such as in the study of the biochemical and physiological effects of anilines, as well as in the study of drug metabolism and pharmacokinetics. It has also been used in the study of the effects of anilines on the human body, such as in the study of neurological and cardiovascular diseases.

properties

IUPAC Name

2-(oxolan-2-ylmethoxy)-N-[(4-phenylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-2-7-20(8-3-1)21-14-12-19(13-15-21)17-25-23-10-4-5-11-24(23)27-18-22-9-6-16-26-22/h1-5,7-8,10-15,22,25H,6,9,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFNIMULSCQJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NCC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,1'-Biphenyl]-4-ylmethyl)-2-(tetrahydro-2-furanylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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